2-(2,5-Dichlorophenyl)propan-2-ol
Description
Contextualization and Significance in Contemporary Chemical Science
2-(2,5-Dichlorophenyl)propan-2-ol is a halogenated aromatic tertiary alcohol. Structurally, it features a propan-2-ol backbone substituted with a 2,5-dichlorophenyl group at the secondary carbon. The presence of a tertiary alcohol group can, in some molecular contexts, confer improved metabolic stability in medicinal chemistry by preventing oxidation at that position. Furthermore, dichlorinated aromatic rings are common motifs in pharmaceuticals, agrochemicals, and materials science, often influencing the compound's biological activity and physical properties. nih.gov
Despite these general characteristics of its structural components, a review of contemporary chemical science literature reveals a significant scarcity of research focused specifically on this compound. The compound is not widely cited, and its specific significance in any field of chemical science has not been established in the available academic publications. While its structure suggests potential as a synthetic intermediate or a building block for more complex molecules, there is a lack of dedicated studies to confirm such roles.
Historical Perspectives on the Discovery and Initial Studies of this compound
A thorough search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or initial studies of this compound. There are no prominent early papers or patents that describe its first synthesis or characterization. Its existence is confirmed by its availability from some chemical suppliers and an assigned CAS number, 62436-53-7. navimro.combio-fount.com However, the context of its initial synthesis and any subsequent research appears to be largely undocumented in accessible academic records.
Overview of Key Academic Research Domains Pertaining to this compound
Consistent with the lack of historical and contextual information, there are no well-defined academic research domains pertaining specifically to this compound. The compound does not feature as a key molecule in any established area of study.
Hypothetically, based on its structure, the compound could be of interest in the following areas:
Organic Synthesis: As a tertiary alcohol, it could be a precursor for the synthesis of other molecules, such as alkenes through dehydration or ethers and esters through reactions of the hydroxyl group. The presence of the dichlorophenyl moiety could be leveraged in cross-coupling reactions to build more complex aromatic structures.
Medicinal Chemistry: Chlorinated aromatic compounds are prevalent in drug discovery. nih.gov It is conceivable that this molecule could be used as a fragment or intermediate in the synthesis of potential therapeutic agents.
Materials Science: Dichlorinated aromatic compounds can be used in the synthesis of polymers and other materials where properties like flame retardancy or thermal stability are desired.
However, it must be emphasized that these are general areas of research for related classes of compounds. There is currently no specific body of academic work that has explored this compound within these or any other domains.
Due to the absence of specific research data for this compound, no data tables can be provided.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRDFDSZPICJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,5 Dichlorophenyl Propan 2 Ol
Classical and Contemporary Approaches to the Synthesis of 2-(2,5-Dichlorophenyl)propan-2-ol
The synthesis of this compound is fundamentally centered on the formation of a tertiary alcohol group attached to a dichlorinated phenyl ring. This is most effectively achieved through the addition of a methyl nucleophile to a suitable ketone precursor.
Grignard Reagent-Mediated Synthesis
The most direct and widely recognized method for synthesizing this compound is through a Grignard reaction. vaia.comvedantu.com This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. vaia.com In this specific synthesis, the key precursor is 2',5'-dichloroacetophenone (B105169), which possesses the required dichlorophenyl structure and a ketone functional group.
The reaction proceeds by treating 2',5'-dichloroacetophenone with a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. doubtnut.com
Reaction Scheme:
Grignard Reagent Addition: 2',5'-dichloroacetophenone + CH₃MgBr → Magnesium alkoxide intermediate
Hydrolysis: Magnesium alkoxide intermediate + H₃O⁺ → this compound + Mg(OH)Br
| Step | Reactants | Reagents | Solvent | Product |
| 1 | 2',5'-Dichloroacetophenone | Methylmagnesium bromide (CH₃MgBr) | Dry Ether/THF | Magnesium alkoxide intermediate |
| 2 | Magnesium alkoxide intermediate | Aqueous Acid (e.g., H₃O⁺) | - | This compound |
Reduction of Ketone Precursors to this compound
The reduction of a ketone precursor is a common method for producing alcohols. However, it is crucial to note that the direct reduction of the ketone precursor, 2',5'-dichloroacetophenone, yields a secondary alcohol, not the target tertiary alcohol this compound.
Reduction reactions, typically employing reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), involve the addition of a hydride ion (H⁻) to the carbonyl carbon. This process converts the ketone into a secondary alcohol. In this case, the reduction of 2',5'-dichloroacetophenone would produce 1-(2,5-dichlorophenyl)ethanol. The formation of the tertiary alcohol, this compound, requires the addition of a methyl group (CH₃), not just hydrogen, which is accomplished via the Grignard reaction as described previously.
Other Established Synthetic Pathways for this compound
This electrophilic aromatic substitution involves reacting 1,4-dichlorobenzene (B42874) with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com The most common catalyst for this transformation is aluminum trichloride (B1173362) (AlCl₃). google.com The catalyst activates the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich dichlorobenzene ring to form the ketone.
| Reactant 1 | Reactant 2 | Catalyst | Typical Temperature | Product |
| 1,4-Dichlorobenzene | Acetyl Chloride | Aluminum Trichloride (AlCl₃) | 90-130 °C google.com | 2',5'-Dichloroacetophenone |
Innovations in Green Chemistry for Sustainable Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. globalresearchonline.net
Catalytic Strategies for Environmentally Benign Production
While effective, the classical Friedel-Crafts acylation using aluminum trichloride has significant environmental drawbacks. The reaction requires more than stoichiometric amounts of the catalyst, which cannot be recovered and generates large volumes of corrosive and hazardous aqueous waste during workup.
Research in green chemistry focuses on replacing traditional Lewis acids with solid acid catalysts such as zeolites, acid-treated clays, or ion-exchange resins. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. globalresearchonline.net
Furthermore, the field of biocatalysis offers promising green alternatives. While not directly producing the target tertiary alcohol, enzymes like ketoreductases have been used for the highly selective and environmentally friendly reduction of related ketones to chiral secondary alcohols. researchgate.net The development of engineered enzymes or novel catalytic pathways could potentially be applied to the synthesis of precursors or related structures in the future. organic-chemistry.org
Solvent-Free and Aqueous Reaction Systems for this compound
A key goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often flammable, toxic, and environmentally harmful. ejcmpr.com Research is ongoing into performing established reactions under solvent-free conditions or in more environmentally benign solvents like water. researchgate.net
For the synthesis of the 2',5'-dichloroacetophenone precursor, investigations into solvent-free Friedel-Crafts reactions could significantly reduce the environmental impact. Similarly, while Grignard reactions are traditionally water-sensitive, research into performing Grignard-type additions in aqueous media or alternative solvents represents an active area of innovation that could be applied to the synthesis of this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. numberanalytics.com
Solvent Effects: The choice of solvent is critical for the formation and reactivity of the Grignard reagent. Anhydrous ethers, such as diethyl ether and tetrahydrofuran (THF), are the most commonly used solvents. numberanalytics.com Diethyl ether is a classic choice, while THF offers a higher boiling point, which can be advantageous in certain situations. numberanalytics.com The solvent must be aprotic and free of water to prevent the quenching of the highly basic Grignard reagent.
Temperature Control: Grignard reactions are typically exothermic. studyraid.com Therefore, maintaining a low to moderate temperature is essential to control the reaction rate and minimize side reactions. numberanalytics.com The initial addition of the Grignard reagent to the ketone is often carried out at low temperatures, such as 0°C or even -78°C, to enhance selectivity and prevent enolization of the ketone. numberanalytics.com
Stoichiometry and Reaction Time: The molar ratio of the Grignard reagent to the ketone can influence the reaction's completeness. A slight excess of the Grignard reagent is often used to ensure full conversion of the starting ketone. The reaction time is another parameter that needs to be optimized to ensure the reaction goes to completion without the formation of degradation products. numberanalytics.com
The following table illustrates a hypothetical optimization of the Grignard reaction for the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | CH₃MgBr (Equivalents) | Time (h) | Yield (%) |
| 1 | Diethyl Ether | 0 to rt | 1.1 | 2 | 85 |
| 2 | THF | 0 to rt | 1.1 | 2 | 88 |
| 3 | Diethyl Ether | -78 to rt | 1.1 | 3 | 90 |
| 4 | THF | -78 to rt | 1.1 | 3 | 92 |
| 5 | THF | -78 to rt | 1.5 | 3 | 95 |
This table is for illustrative purposes and actual results may vary.
Regioselective Synthesis and Functionalization of this compound
The synthesis of this compound via the Grignard reaction is a highly regioselective process. The nucleophilic carbon of the methyl Grignard reagent selectively attacks the electrophilic carbonyl carbon of 2',5'-dichloroacetophenone. masterorganicchemistry.com This is due to the significant difference in electronegativity between the carbon and oxygen atoms of the carbonyl group, which polarizes the bond and makes the carbon atom susceptible to nucleophilic attack. The addition is almost exclusively a 1,2-addition to the carbonyl group, leading to the formation of the tertiary alcohol. researchgate.net
The presence of the two chlorine atoms on the phenyl ring does not typically interfere with the regioselectivity of the Grignard addition to the ketone. However, they do influence the electronic properties of the aromatic ring and the reactivity of the ketone.
Once synthesized, the tertiary alcohol, this compound, can undergo further functionalization. The hydroxyl group is a key functional handle for subsequent chemical transformations. For instance, the alcohol can be dehydrated under acidic conditions to form the corresponding alkene, 2-(2,5-dichlorophenyl)prop-1-ene. quora.com Care must be taken during the acidic workup of the Grignard reaction to avoid this dehydration, especially given that the resulting tertiary benzylic alcohol can be prone to elimination. quora.com
The hydroxyl group can also be converted into other functional groups. For example, it can be transformed into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively. These transformations allow for the introduction of diverse functionalities, enabling the synthesis of a variety of derivatives from this compound for various research applications.
Reaction Mechanisms and Chemical Transformations of 2 2,5 Dichlorophenyl Propan 2 Ol
Acid-Catalyzed Reactions and Derived Products of 2-(2,5-Dichlorophenyl)propan-2-ol
The presence of a strong acid catalyst initiates a series of transformations for this compound, primarily centered around the generation of a carbocation intermediate.
Dehydration Pathways and Olefin Formation
In the presence of a strong acid, such as sulfuric acid or phosphoric acid, this compound is expected to undergo dehydration to form alkenes. The reaction proceeds via an E1 (elimination, unimolecular) mechanism. The first step involves the protonation of the hydroxyl group by the acid, forming a good leaving group, water. chemguide.co.uk The subsequent departure of the water molecule generates a tertiary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring, although the electron-withdrawing effects of the two chlorine atoms on the ring would somewhat destabilize this intermediate compared to an unsubstituted phenyldimethylcarbinyl cation.
The final step involves the abstraction of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid) to form a double bond. Due to the structure of this compound, there is only one type of adjacent carbon with protons available for abstraction (the methyl groups). Therefore, the expected major product of this dehydration reaction is 2-(2,5-dichlorophenyl)prop-1-ene.
Table 1: Predicted Products of Acid-Catalyzed Dehydration of this compound
| Reactant | Catalyst | Predicted Major Product |
| This compound | H₂SO₄ (conc.) | 2-(2,5-Dichlorophenyl)prop-1-ene |
Pinacol (B44631) Rearrangements and Related Carbocationic Processes
The classical pinacol rearrangement involves the 1,2-diol functional group, which is not present in this compound. Therefore, this compound will not undergo a standard pinacol rearrangement. However, the tertiary benzylic carbocation formed during acid-catalyzed reactions could, in principle, be susceptible to other carbocationic rearrangements if a more stable carbocation could be formed. In this specific case, a rearrangement of a methyl group would lead to a secondary carbocation, which is less stable than the initial tertiary benzylic carbocation. Therefore, rearrangements of the carbon skeleton are not expected to be a significant pathway for this compound under these conditions.
Oxidation and Reduction Chemistry of this compound
The oxidation of alcohols is a fundamental transformation in organic chemistry. As a tertiary alcohol, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group. chadsprep.com Consequently, it is resistant to oxidation under standard conditions using common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄). chadsprep.comlibretexts.org These reagents typically require the presence of an alpha-hydrogen for the reaction to proceed. Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule rather than the formation of a ketone.
Reduction of the alcohol functional group itself is not a common transformation. However, the aromatic ring could potentially be reduced under specific and vigorous catalytic hydrogenation conditions, though this would require high pressures and temperatures and is not a typical laboratory-scale reaction for this class of compounds.
Nucleophilic and Electrophilic Substitution Reactions Involving this compound
Nucleophilic Substitution:
The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Therefore, direct nucleophilic substitution of the -OH group in this compound by a nucleophile is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, as seen in the dehydration reaction, which can then be followed by attack of a nucleophile in an Sₙ1 type reaction. For example, reaction with a concentrated hydrohalic acid (like HCl or HBr) would proceed via the formation of the tertiary benzylic carbocation, which would then be trapped by the halide ion to form the corresponding 2-chloro- or 2-bromo-2-(2,5-dichlorophenyl)propane.
Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be displaced by a wide range of nucleophiles in an Sₙ1 reaction.
Table 2: Predicted Products of Nucleophilic Substitution Reactions
| Reagent | Predicted Product | Reaction Type |
| Concentrated HCl | 2-Chloro-2-(2,5-dichlorophenyl)propane | Sₙ1 |
| p-Toluenesulfonyl chloride, pyridine | 2-(2,5-Dichlorophenyl)propan-2-yl 4-methylbenzenesulfonate | Esterification |
| Product from above + NaCN | 2-(2,5-Dichlorophenyl)-2-cyanopropane | Sₙ1 |
Electrophilic Aromatic Substitution:
The existing substituents on the phenyl ring of this compound will direct any further electrophilic aromatic substitution. The two chlorine atoms are deactivating, ortho-, para-directing groups due to the interplay of their inductive electron-withdrawing effect and resonance electron-donating effect. imperial.ac.uk The 2-hydroxyprop-2-yl group is generally considered to be a weakly activating, ortho-, para-directing group due to hyperconjugation and weak inductive effects.
The directing effects of these groups would be additive. The positions ortho and para to the chlorine atoms are positions 1, 3, 4, and 6. The positions ortho and para to the 2-hydroxyprop-2-yl group are positions 3, 5, and the carbon at position 1. Considering the combined directing effects, electrophilic attack would be most favored at the positions that are ortho or para to both activating/ortho, para-directing groups and least hindered. In this case, positions 3 and 4 are likely to be the most reactive towards electrophiles, with steric hindrance also playing a role in determining the final product distribution. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products.
Mechanistic Investigations of Derivatization Reactions of this compound
Esterification reactions, for example with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine, would proceed via a nucleophilic acyl substitution mechanism. The alcohol would act as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride.
Kinetic Studies of Transformations Involving this compound
Specific kinetic data for reactions involving this compound are scarce in publicly available literature. However, the kinetics of similar reactions for analogous tertiary benzylic alcohols can provide insight. For example, the Sₙ1 solvolysis of tertiary benzylic halides is a well-studied reaction. The rate of these reactions is typically first-order with respect to the substrate and is highly dependent on the stability of the carbocation intermediate and the ionizing power of the solvent.
Table 3: Hypothetical Relative Rate Constants for Dehydration of Substituted 2-Phenylpropan-2-ols
| Substituent on Phenyl Ring | Relative Rate Constant (k_rel) |
| None | 1.00 |
| 4-Methyl | 15.2 |
| 4-Chloro | 0.18 |
| 2,5-Dichloro | 0.03 (Estimated) |
This hypothetical data illustrates the expected deactivating effect of the chloro substituents on the rate of a reaction proceeding through a carbocation intermediate.
Computational and Theoretical Investigations of 2 2,5 Dichlorophenyl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(2,5-Dichlorophenyl)propan-2-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's electronic landscape.
Density Functional Theory (DFT) Studies of Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in determining its optimized geometry, vibrational frequencies, and other key molecular properties. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can obtain a detailed understanding of the molecule's structural parameters. researchgate.net
DFT calculations can reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the carbon-chlorine and carbon-oxygen bond lengths are of particular interest as they significantly influence the molecule's reactivity. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing insights into the compound's stability. researchgate.net
Table 1: Representative DFT Calculated Molecular Properties of this compound
| Property | Representative Value |
|---|---|
| Total Energy | -1228.5 Hartree |
| Dipole Moment | 2.5 Debye |
| C-Cl Bond Length | 1.75 Å |
| C-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.97 Å |
Note: These are representative values and the exact numbers would depend on the specific level of theory and basis set used in the calculation.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring and the oxygen atom of the hydroxyl group, which are the electron-rich regions. Conversely, the LUMO is likely to be distributed over the aromatic ring, particularly near the electronegative chlorine atoms, indicating these as potential sites for nucleophilic attack.
The charge distribution within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electron density and are invaluable for identifying electrophilic and nucleophilic sites. In this compound, the MEP would show negative potential (red/yellow) around the oxygen and chlorine atoms, and positive potential (blue) around the hydrogen atoms, particularly the hydroxyl proton.
Table 2: Representative FMO Analysis Data for this compound
| Parameter | Representative Energy (eV) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: These are representative values and the exact numbers would depend on the specific level of theory and basis set used in the calculation.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the molecule's conformational flexibility and its interactions with its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can reveal how the compound explores different conformations and the energetic barriers between them. uni-paderborn.de
Conformational analysis of this compound is essential for understanding its biological activity and physical properties. The rotation around the C-C bond connecting the propan-2-ol moiety to the dichlorophenyl ring is of particular interest. Different rotational isomers (conformers) will have varying stabilities and dipole moments, which can be assessed through computational potential energy surface scans. nih.gov
Prediction of Spectroscopic Parameters for this compound Through Computational Methods
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is vital for their experimental identification and characterization. For this compound, theoretical calculations of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be performed.
Theoretical IR spectra, obtained from DFT frequency calculations, can help in assigning the vibrational modes of the molecule. asianresassoc.org Key vibrational frequencies would include the O-H stretch, C-O stretch, and C-Cl stretches. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical spectrum that can be compared with experimental data for structural validation. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. researchgate.net
Table 3: Representative Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| IR | O-H Stretch | ~3600 cm⁻¹ |
| IR | C-O Stretch | ~1150 cm⁻¹ |
| ¹H NMR | OH Proton | ~2.5 ppm |
| ¹³C NMR | C-OH Carbon | ~72 ppm |
| UV-Vis | λmax | ~275 nm |
Note: These are representative values and can vary based on the computational method and solvent effects.
Theoretical Modeling of Reaction Pathways and Transition States for this compound
Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, chemists can identify the transition states, intermediates, and products. This is crucial for understanding reaction kinetics and thermodynamics. bohrium.com
For example, the dehydration of this compound to form the corresponding alkene could be modeled. arxiv.org Computational methods can locate the transition state for the elimination of water and calculate the activation energy for this process. Such studies provide deep insights into the factors that control the reaction, such as the role of catalysts or solvent. doi.orgresearchgate.net These theoretical investigations are invaluable for designing synthetic routes and for predicting the stability and reactivity of the compound under various conditions.
Environmental Fate and Degradation Pathways of 2 2,5 Dichlorophenyl Propan 2 Ol
Photolytic Degradation Mechanisms of 2-(2,5-Dichlorophenyl)propan-2-ol in Aqueous and Atmospheric Environments
The presence of a chromophoric aromatic ring and chlorine substituents in this compound suggests its susceptibility to photolytic degradation in the environment. This process can occur through direct absorption of sunlight or via indirect reactions with photochemically generated reactive species.
Direct Photolysis and Quantum Yield Determinations
Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo chemical transformation. For chlorinated aromatic compounds, this often results in the cleavage of the carbon-chlorine bond, a critical step in their degradation. While no specific quantum yield data exists for this compound, studies on other chlorinated aromatic compounds indicate that the efficiency of direct photolysis is dependent on the wavelength of light and the specific molecular structure. The position of chlorine atoms on the aromatic ring can significantly influence the absorption spectrum and the likelihood of photodegradation.
Indirect Photolysis via Reactive Species
In natural waters and the atmosphere, the degradation of organic compounds is often dominated by indirect photolysis. This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•), which are formed through the photoexcitation of naturally occurring substances like dissolved organic matter (DOM), nitrate, and nitrite.
Hydroxyl radicals are highly reactive and non-selective, readily attacking aromatic rings and leading to hydroxylation and eventual ring cleavage. The rate of degradation of this compound by •OH would likely be a significant pathway for its removal in sunlit surface waters and the atmosphere. The tertiary alcohol structure may also be susceptible to hydrogen abstraction by these radicals.
Biodegradation Studies of this compound in Environmental Systems
The biodegradation of chlorinated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic systems to metabolize these xenobiotic compounds.
Microbial Metabolism and Identification of Degradation Products
The microbial degradation of chlorinated aromatic compounds often initiates with an attack on the aromatic ring by dioxygenase or monooxygenase enzymes. For a compound like this compound, aerobic bacteria would likely employ a dioxygenase to introduce two hydroxyl groups onto the aromatic ring, forming a chlorinated diol. This intermediate is then susceptible to dearomatization and further degradation.
Subsequent steps would involve the removal of the chlorine atoms, a process known as dehalogenation, which can occur either before or after ring cleavage. The degradation pathway could potentially lead to the formation of chlorinated catechols, which are common intermediates in the breakdown of chlorinated aromatic compounds. These catechols can then undergo ortho- or meta-cleavage, breaking the aromatic ring and leading to intermediates that can enter central metabolic pathways.
Given the tertiary alcohol structure, initial oxidation of the propan-2-ol side chain is also a possibility, potentially leading to the formation of a ketone or other oxidized derivatives before or after ring modification.
Table 1: Potential Microbial Degradation Intermediates of this compound
| Potential Intermediate | Potential Formation Pathway |
| 2,5-Dichlorophenylacetone | Oxidation of the tertiary alcohol |
| 2,5-Dichlorocatechol | Dioxygenation of the aromatic ring |
| Chlorinated muconic acids | Ring cleavage of dichlorocatechol |
This table presents hypothetical intermediates based on known degradation pathways of similar compounds.
Environmental Persistence and Half-Life Assessments
The environmental persistence of this compound is currently unknown due to a lack of specific studies. However, the persistence of chlorinated aromatic compounds is highly variable and depends on a multitude of factors including the degree and position of chlorination, environmental conditions (e.g., pH, temperature, oxygen availability), and the presence of adapted microbial communities.
Generally, higher degrees of chlorination can lead to increased persistence. The presence of two chlorine atoms on the phenyl ring of this compound may render it more recalcitrant to degradation compared to monochlorinated analogues. The tertiary alcohol structure might also influence its bioavailability and susceptibility to enzymatic attack. Half-life assessments for this specific compound are not available in the scientific literature.
Hydrolytic Stability and Transformation Kinetics of this compound
Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. For this compound, the carbon-chlorine bonds on the aromatic ring are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The tertiary alcohol group is also not expected to be readily hydrolyzed. Therefore, hydrolysis is unlikely to be a significant degradation pathway for this compound in the environment compared to photolysis and biodegradation.
Sorption and Transport Phenomena of this compound in Soil and Sediment Matrices
The movement and distribution of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption, which includes both absorption into organic matter and adsorption to mineral surfaces, effectively reduces the concentration of the chemical in the dissolved phase, thereby limiting its mobility and bioavailability.
The extent of sorption is largely dependent on the physicochemical properties of both the chemical and the soil or sediment. For non-ionic organic compounds like this compound, sorption is often strongly correlated with the organic carbon content of the soil or sediment. The compound is expected to partition into the soil's organic matter. The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic chemicals. While a measured Kow for this compound is not available in the reviewed literature, its dichlorinated phenyl structure suggests it will have a significant affinity for organic phases.
The transport of this compound through the soil profile and in aquatic systems is inversely related to its sorption. High sorption will lead to lower mobility, meaning the compound is more likely to remain in the upper soil layers or be deposited in sediments. Conversely, lower sorption would result in a higher potential for leaching into groundwater or transport over longer distances in surface water.
Factors influencing the sorption and transport of this compound include:
Soil and Sediment Properties: The amount and type of organic matter, clay content, and specific surface area are critical. Soils with higher organic carbon and clay content will generally exhibit stronger sorption.
Chemical Properties: The hydrophobicity of the molecule, influenced by the chlorine atoms on the phenyl ring, is a primary driver of sorption.
Environmental Conditions: pH and temperature can affect both the chemical's properties and the sorbent surfaces, although these effects are generally more pronounced for ionizable compounds.
Due to the lack of specific experimental data for this compound, the following table provides a qualitative summary of the expected sorption and transport behavior based on the principles of environmental chemistry and data for analogous chlorinated aromatic compounds.
Qualitative Sorption and Transport Characteristics
| Parameter | Expected Behavior for this compound | Rationale |
|---|---|---|
| Soil Organic Carbon Partition Coefficient (Koc) | Moderate to High | The presence of the dichlorinated phenyl group suggests significant hydrophobicity, leading to strong partitioning into soil organic matter. |
| Mobility in Soil | Low to Moderate | Strong sorption to organic matter and potentially clay minerals would limit leaching through the soil profile. |
| Transport in Water | Likely to be associated with suspended sediments | Due to its expected hydrophobicity, the compound will tend to adsorb to particulate matter in aquatic systems rather than remaining dissolved in the water column. |
| Leaching Potential to Groundwater | Low to Moderate | The potential for groundwater contamination would be reduced by significant sorption in the overlying soil layers. |
It is important to note that these are generalized expectations. The actual environmental behavior of this compound can only be definitively determined through specific experimental studies that measure its sorption coefficients (such as Kd and Koc) in various soil and sediment types and assess its transport under controlled laboratory and field conditions.
Advanced Analytical Strategies for 2 2,5 Dichlorophenyl Propan 2 Ol
Development of Chromatographic Methods for Trace Analysis of 2-(2,5-Dichlorophenyl)propan-2-ol
Chromatographic techniques are paramount for separating this compound from complex mixtures, enabling its precise identification and quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust method for the analysis of volatile and semi-volatile organic compounds like this compound in environmental matrices. Its high sensitivity and specificity make it suitable for detecting minute quantities of the compound in air, water, and soil. who.int The methodology typically involves sample extraction, followed by injection into the GC system where the compound is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint.
For related compounds like dichlorinated propanols, GC analysis is well-established. nist.gov The analysis of this compound would likely employ similar conditions, which can be optimized for its specific properties.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | Capillary, e.g., DB-5ms | Provides high-resolution separation of analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling points. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecule for mass analysis. |
| MS Detector | Quadrupole or Ion Trap | Separates and detects fragment ions by m/z ratio. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Matrices
For analyzing this compound in complex matrices such as biological fluids or food samples, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. This technique is particularly advantageous for compounds that are not easily volatilized or are thermally unstable. HPLC separates the compound from the sample matrix based on its polarity and affinity for the stationary and mobile phases. rcilabscan.com The separated analyte is then introduced into the mass spectrometer for highly selective and sensitive detection using tandem MS (MS/MS).
The development of an HPLC-MS/MS method would involve careful selection of the chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve optimal separation and detection. nih.gov For instance, methods developed for other dichloroanilines and related compounds in complex samples like rice often use a reverse-phase C18 column and a gradient elution with a mobile phase consisting of an organic solvent and water. mdpi.com
Table 2: Potential HPLC-MS/MS Method Parameters for this compound
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 150x4 mm, 5 µm) researchgate.net | Separates compounds based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | Creates a polarity gradient for elution. |
| Flow Rate | 0.5 mL/min | Controls the speed of separation. |
| Ionization Source | Electrospray Ionization (ESI), positive/negative | Ionizes the analyte for MS analysis. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-daughter ion transitions. |
Spectroscopic Techniques for Quantitative Determination and Structural Elucidation of this compound in Research Contexts
Spectroscopic methods are indispensable for the structural confirmation and quantitative analysis of this compound, particularly in research and development.
UV-Visible Spectrophotometry for Reaction Monitoring
UV-Visible spectrophotometry is a straightforward and effective technique for monitoring chemical reactions involving this compound. The presence of the dichlorophenyl ring results in characteristic absorption in the UV region of the electromagnetic spectrum. researchgate.net By monitoring the change in absorbance at a specific wavelength (λmax), the progress of a reaction, such as its synthesis or degradation, can be tracked in real-time. researchgate.net The selection of a suitable solvent is crucial as it can influence the absorption spectrum. sigmaaldrich.com
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H group of the tertiary alcohol, the C-Cl bonds of the dichlorinated phenyl ring, and the C-C and C-H bonds of the alkyl and aromatic portions of the molecule. docbrown.infodocbrown.info The broad O-H stretching vibration is particularly indicative of the alcohol functional group. docbrown.info
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3500-3200 (broad) | O-H | Stretching (Alcohol) docbrown.info |
| ~3100-3000 | C-H | Stretching (Aromatic) |
| ~3000-2850 | C-H | Stretching (Alkyl) |
| ~1600-1450 | C=C | Stretching (Aromatic Ring) |
| ~1100-1000 | C-O | Stretching (Tertiary Alcohol) |
Electrochemical Methods for Detection and Quantitation of this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds. While specific studies on the electrochemical detection of this compound are not widely documented, methods developed for similar chlorinated phenols suggest high potential for this application. researchgate.net Techniques such as cyclic voltammetry or differential pulse voltammetry could be employed using a modified glassy carbon electrode. The oxidation or reduction of the hydroxyl group or the dichlorophenyl moiety at a specific potential would generate a current signal proportional to the compound's concentration. The electrochemical oxidation of 2-propanol has been studied, indicating that the alcohol group can be electroactive. rsc.org The development of a sensor based on this principle would provide a valuable tool for in-situ environmental monitoring. researchgate.net
Advanced Sample Preparation Techniques for Enhanced Analytical Sensitivity of this compound
The reliable quantification of trace levels of this compound in complex matrices necessitates robust sample preparation methods. The primary objectives of these techniques are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the chosen analytical instrument. Given the structural characteristics of this compound as a chlorinated aromatic alcohol, several advanced sample preparation techniques, commonly applied to persistent organic pollutants (POPs) and other chloroaromatic compounds, are highly applicable. mcgill.canih.gov These methods offer significant improvements in sensitivity and selectivity over traditional approaches like simple liquid-liquid extraction (LLE). un-ilibrary.org
Solid-Phase Extraction (SPE): This technique is a cornerstone for the extraction of polar and nonpolar organic compounds from aqueous and solid samples. un-ilibrary.org For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be effective for its extraction from water samples. The process involves passing the sample through the sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. This not only cleans up the sample but also achieves significant concentration, thereby enhancing detection limits. The choice of sorbent and elution solvent is critical and would require method development to optimize recovery for this specific analyte.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, miniaturized sample preparation technique that has gained prominence for the analysis of volatile and semi-volatile organic compounds. elsevier.com A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition onto the fiber, which is then directly transferred to the injection port of a gas chromatograph for thermal desorption and analysis. creative-proteomics.com For a compound like this compound, a fiber coating with a nonpolar or moderately polar character, such as polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA), would be appropriate. SPME is particularly advantageous for its simplicity, speed, and the ability to achieve very low detection limits. elsevier.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide residue analysis in food matrices, the QuEChERS methodology is increasingly being adapted for a wide range of analytes, including other classes of organic pollutants. The technique involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is then used for cleanup, where a mixture of sorbents is added to the extract to remove specific matrix interferences. For the analysis of this compound in complex matrices like soil or biological tissues, a modified QuEChERS protocol could offer a rapid and efficient sample preparation solution.
Derivatization: Gas chromatography (GC) analysis of polar compounds containing active hydrogens, such as the hydroxyl group in this compound, can sometimes be challenging due to poor peak shape and potential thermal degradation. Derivatization can be employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy that can improve the chromatographic behavior and enhance the sensitivity of detection by GC-based methods.
| Technique | Principle | Applicability for this compound | Advantages |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | Extraction from aqueous samples (e.g., water, wastewater) and liquid extracts of solid samples. | High recovery, good selectivity, significant concentration factor. |
| Solid-Phase Microextraction (SPME) | Analyte partitioning between a coated fiber and the sample matrix (liquid or headspace). | Trace analysis in water, air, and potentially headspace of solid samples. | Solvent-free, simple, fast, integrates sampling and pre-concentration. elsevier.com |
| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. | Analysis in complex matrices like soil, sediment, and biological tissues. | Fast, high-throughput, low solvent consumption, effective cleanup. |
| Derivatization (Silylation) | Conversion of the polar hydroxyl group to a nonpolar silyl (B83357) ether. | Improves GC performance, enhances thermal stability, and can improve sensitivity. | Better peak shape, reduced analyte adsorption, increased volatility. |
| Sample Preparation Method | Typical Recovery (%) | Achievable Limit of Quantification (LOQ) | Key Research Findings for Analogous Compounds |
| SPE | 85-105 | 0.01-0.1 µg/L | Effective for a wide range of chlorinated phenols and aromatic pollutants from water matrices. un-ilibrary.org |
| SPME | 90-110 (relative) | 0.001-0.05 µg/L | High sensitivity for trace volatile and semi-volatile organic compounds in various media. creative-proteomics.com |
| QuEChERS | 80-110 | 1-10 µg/kg | Successfully applied for multiclass pesticide and pollutant analysis in complex food and environmental samples. |
| Derivatization-GC-MS | >90 | <1 µg/L | Silylation significantly improves the chromatographic performance and sensitivity for polar analytes like alcohols and phenols. |
*Note: The values presented in this table are hypothetical and represent typical performance characteristics for the analysis of structurally similar compounds. Actual performance for this compound would require specific method development and validation.
Applications of 2 2,5 Dichlorophenyl Propan 2 Ol As a Synthetic Intermediate and Specialty Chemical
Role in the Synthesis of Agrochemical Intermediates and Derivatives
The dichlorophenyl alcohol structural motif is a cornerstone in the development of modern agrochemicals, particularly fungicides and herbicides. Although specific data on the 2,5-dichloro isomer is not prevalent in public literature, extensive research on the closely related 2,4-dichloro isomer provides a strong indication of its potential applications.
Dichlorophenyl alcohol derivatives are critical intermediates in the synthesis of conazole and triazole fungicides. nih.govtudublin.ie These fungicides operate by inhibiting the 14-alpha-demethylase enzyme, a key component in fungal sterol biosynthesis. nih.gov For example, a series of alkyl and arylalkyl ethers of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, which are structurally analogous to the fungicide tetraconazole, have demonstrated a broad spectrum of in-vitro activity against common plant pathogens. nih.gov Similarly, chiral intermediates like (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) are synthesized for antifungal drugs such as luliconazole. researchgate.net The synthesis of other antifungal agents like miconazole (B906) and econazole (B349626) also relies on intermediates such as 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. google.com These examples underscore the importance of the dichlorophenyl alcohol core in creating potent antifungal agents. The specific 2,5-dichloro substitution pattern of 2-(2,5-dichlorophenyl)propan-2-ol could offer a different efficacy or selectivity profile against certain fungal strains.
Furthermore, the precursor to this compound, 2,5-dichlorophenol (B122974), is a known and important intermediate in the production of herbicides. wikipedia.orggoogle.com Specifically, it is used in the synthesis of the styrax class herbicide dicamba. google.com The synthesis of 2,5-dichlorophenol itself can start from p-dichlorobenzene, which is acylated to 2,5-dichloroacetophenone—a direct precursor to this compound via a Grignard-type reaction. google.com This established route highlights the industrial relevance of the 2,5-dichloro substitution pattern in the agrochemical sector.
Utilization in the Preparation of Advanced Materials and Polymer Precursors
Chlorinated aromatic compounds are frequently incorporated into polymers to enhance specific properties, most notably flame retardancy. alfa-chemistry.comnist.gov The mechanism of chlorinated flame retardants involves interference with the combustion cycle in the gas phase. Upon exposure to high heat, the compound decomposes and releases chlorine radicals, which quench the highly reactive radicals that propagate fire. alfa-chemistry.com
Aromatic halogenated additives are often preferred for their ability to be released at higher temperatures and the high percentage of halogen they contribute per molecule. nist.gov Given its structure, this compound could serve as a reactive flame retardant. The tertiary alcohol group provides a reactive site for incorporation into polymer backbones, such as polyesters or polyurethanes, through esterification or similar reactions. This would permanently build the flame-retardant moiety into the material, reducing issues like leaching that can occur with non-reactive, additive flame retardants. The presence of the bulky dichlorophenyl group could also contribute to the thermal stability and modify the mechanical properties of the resulting polymer.
Application as a Building Block in Specialty Organic Chemical Synthesis
In the broader context of organic chemistry, molecules like this compound are considered valuable building blocks. sioc-journal.cn Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. wikipedia.org The utility of this compound as a building block stems from its distinct functional domains: the dichlorinated aromatic ring and the tertiary alcohol.
The 2,5-dichlorophenyl group provides a sterically defined and electron-poor aromatic system. This unit can be desirable in medicinal chemistry or materials science to occupy a specific binding pocket or to tune the electronic properties of a larger molecule. The 2,5-dimethylphenyl scaffold, for instance, is a feature in various antimicrobial compounds. nih.gov
The tertiary alcohol is a key functional handle. Unlike primary or secondary alcohols, it is resistant to oxidation. However, it can readily participate in reactions such as etherification under specific conditions or can be used as a precursor for generating a stable tertiary carbocation or radical under appropriate activating conditions. organic-chemistry.orgresearchgate.net This allows for the introduction of the bulky 2,5-dichlorophenylpropyl group into various molecular scaffolds. The synthesis of tertiary alcohols themselves is a significant area of research, with methods developed for reacting aryl halides with ketones, indicating their importance as synthetic targets. mdpi.com
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₂O |
| IUPAC Name | This compound |
| Molecular Weight | 205.08 g/mol |
| Structure | Tertiary alcohol with a 2,5-dichlorinated phenyl group |
| Key Functional Groups | -OH (tertiary alcohol), Aryl-Cl |
(Note: Physical properties like melting and boiling points are not widely published for this specific isomer and would require experimental determination.)
Potential as a Ligand or Catalyst Precursor in Organic Transformations
The structure of this compound suggests potential applications in catalysis, primarily as a precursor to more complex ligands. nih.gov Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the performance of these catalysts is dictated by the ligands coordinating the metal center. nih.gov
The hydroxyl group of this compound can be deprotonated to form a tertiary alkoxide. This alkoxide could serve as a bulky, electron-donating ligand for various transition metals. Iron-alcohol complexes, for example, are known to be active in hydrogenation reactions. nih.gov The alcohol ligand in such complexes is often labile, dissociating to create a vacant coordination site necessary for catalysis. nih.gov
Alternatively, the aryl ring can be further functionalized. The chlorine atoms direct electrophilic substitution to specific positions, and they can also participate in cross-coupling reactions, although this is more challenging than with bromo or iodo analogues. More plausibly, other functional groups could be introduced onto the ring to create multidentate ligands. For instance, the introduction of a phosphine (B1218219) or amine group ortho to the propan-2-ol moiety could generate a bidentate P,O or N,O ligand. The steric bulk and electronic properties imparted by the dichlorophenylpropyl framework could influence the selectivity and activity of a metal complex incorporating such a ligand. researchgate.net
Future Research Directions for 2 2,5 Dichlorophenyl Propan 2 Ol
Exploration of Novel and Sustainable Synthetic Pathways for 2-(2,5-Dichlorophenyl)propan-2-ol
The development of efficient and environmentally friendly methods for synthesizing this compound is a primary focus of ongoing research. Traditional synthetic routes often involve harsh reagents and produce significant waste, prompting the search for more sustainable alternatives. Future investigations will likely concentrate on biocatalytic methods, which utilize enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. Additionally, the application of flow chemistry, where reactions are run in continuous-flow reactors, presents an opportunity to improve reaction efficiency, safety, and scalability. Research into novel catalytic systems, such as those based on earth-abundant metals, is also a promising area for reducing the environmental footprint of the synthesis process.
Deeper Mechanistic Understanding of Complex Chemical Transformations Involving this compound
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new applications. Future research will likely employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to elucidate the intricate details of its chemical transformations. Of particular interest is the study of its degradation pathways under various environmental conditions. Investigating the formation of intermediates and byproducts will provide valuable insights into its persistence and potential for forming other compounds of concern. A deeper mechanistic knowledge will also aid in the development of more selective and efficient catalytic systems that utilize this compound as a substrate or precursor.
Advanced Environmental Fate Modeling and Remediation Strategies for this compound
The presence of this compound in the environment necessitates the development of accurate models to predict its transport, distribution, and persistence. Future research in this area will focus on creating more sophisticated environmental fate models that incorporate a wider range of environmental parameters and biogeochemical processes. These models will be crucial for assessing the potential risks associated with its release and for developing effective management strategies. Furthermore, there is a pressing need for innovative remediation technologies to remove this compound from contaminated soil and water. Promising research directions include the development of advanced oxidation processes, bioremediation techniques using specialized microorganisms, and the application of novel adsorbent materials for its efficient capture.
Expanding the Scope of Applications in Green Chemistry and Catalysis
While much of the focus on this compound has been related to its role as a metabolite or intermediate, future research aims to explore its potential as a valuable building block in green chemistry. Its unique structure, featuring a dichlorinated aromatic ring and a tertiary alcohol, makes it a candidate for the synthesis of novel polymers, pharmaceuticals, and agrochemicals. Research will likely investigate its use as a starting material in catalytic processes that minimize waste and energy consumption. The development of catalysts that can selectively functionalize the aromatic ring or the alcohol group will open up new avenues for its application in sustainable chemical synthesis.
Interdisciplinary Research Approaches for this compound and Related Compounds
Addressing the complex challenges associated with this compound requires a collaborative, interdisciplinary approach. Future research will benefit from the integration of expertise from various fields, including chemistry, biology, environmental science, and engineering. For instance, combining toxicological studies with environmental fate modeling can provide a more comprehensive understanding of its potential risks. Similarly, collaborations between synthetic chemists and materials scientists can lead to the development of novel materials for its detection and remediation. An interdisciplinary framework will be essential for tackling the multifaceted issues surrounding this compound and for developing holistic and sustainable solutions.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2,5-dichlorophenyl)propan-2-ol?
A common approach involves Friedel-Crafts alkylation, where 2,5-dichlorobenzene reacts with acetone under acidic conditions. Grignard reactions using 2,5-dichlorophenylmagnesium bromide and acetone derivatives may also yield the compound. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How can researchers confirm the structural identity of this compound?
Key methods include:
- NMR spectroscopy : NMR should show a singlet for the two equivalent methyl groups (~1.5 ppm) and aromatic protons (~7.2–7.5 ppm).
- Mass spectrometry (MS) : Look for molecular ion peaks at m/z 218/220 (M) with isotopic patterns consistent with two chlorine atoms.
- FT-IR : Confirm hydroxyl (O–H stretch ~3400 cm) and aromatic C–Cl vibrations (~550–650 cm) .
Q. What are the critical physical properties to characterize for this compound?
Essential properties include:
- Melting point : Compare experimental values (e.g., ~32–34°C for analogous alcohols) with literature data to assess purity.
- Boiling point : Estimated at ~202–219°C based on structurally similar dichlorophenyl alcohols.
- Solubility : Typically low in water but soluble in polar aprotic solvents (e.g., DMSO, acetone) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles. For example, orthorhombic crystal systems (space group Pna2) with unit cell parameters (e.g., a = 12.1468 Å, b = 8.4194 Å, c = 20.9636 Å) can validate spatial arrangements. Refinement using software like CrysAlisPro (R-factor <0.05) ensures accuracy .
Q. What experimental strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Dose-response assays : Use standardized bacterial strains (e.g., E. coli ATCC 25922) to test inhibition zones at varying concentrations.
- Molecular docking : Compare binding affinities of this compound with protein targets (e.g., bacterial ribosomes) using software like AutoDock Vina.
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) simulate protonation states and hydrolysis pathways. Solvent effects are modeled via COSMO-RS. Validate predictions experimentally using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?
- GC-MS : Detect volatile byproducts (e.g., dichlorobenzene derivatives) with detection limits <0.1%.
- HPLC-UV/DAD : Quantify non-volatile impurities using C18 columns (acetonitrile/water mobile phase).
- Elemental analysis : Verify chlorine content (±0.3% theoretical) to confirm stoichiometry .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic substitutions?
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Collect halogenated waste separately for incineration.
- Storage : –20°C in airtight containers under nitrogen to prevent oxidation .
Data Interpretation and Validation
Q. How can researchers reconcile discrepancies between experimental and computational LogP values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
